molecular formula C18H22N2O B5889196 N-(4-anilinophenyl)-2-ethylbutanamide

N-(4-anilinophenyl)-2-ethylbutanamide

Cat. No.: B5889196
M. Wt: 282.4 g/mol
InChI Key: RGQGGYMANHXAOY-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-ethylbutanamide typically involves the reaction of 4-anilinophenylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-anilinophenylamine in an organic solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-ethylbutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Corresponding carboxylic acids or amides.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-anilinophenyl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline group can form hydrogen bonds or π-π interactions with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)benzamide
  • N-(4-anilinophenyl)isonicotinamide
  • N-(4-anilinophenyl)maleimide

Uniqueness

N-(4-anilinophenyl)-2-ethylbutanamide is unique due to the presence of the ethylbutanamide moiety, which imparts distinct physicochemical properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-14(4-2)18(21)20-17-12-10-16(11-13-17)19-15-8-6-5-7-9-15/h5-14,19H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQGGYMANHXAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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